9-Methylindolo[2,1-b]quinazoline-6,12-dione 9-Methylindolo[2,1-b]quinazoline-6,12-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18325154
InChI: InChI=1S/C16H10N2O2/c1-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3
SMILES:
Molecular Formula: C16H10N2O2
Molecular Weight: 262.26 g/mol

9-Methylindolo[2,1-b]quinazoline-6,12-dione

CAS No.:

Cat. No.: VC18325154

Molecular Formula: C16H10N2O2

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

9-Methylindolo[2,1-b]quinazoline-6,12-dione -

Specification

Molecular Formula C16H10N2O2
Molecular Weight 262.26 g/mol
IUPAC Name 9-methylindolo[2,1-b]quinazoline-6,12-dione
Standard InChI InChI=1S/C16H10N2O2/c1-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3
Standard InChI Key RJHNPRWBOYJWET-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23

Introduction

PropertyValue (Hypothetical)Basis for Inference
Molecular Weight281.28 g/molDerived from C₁₇H₁₁N₂O₂
Melting Point250–270°CComparable to analogs
SolubilityLow in water, soluble in DMSO/DMFCommon for fused heterocycles
UV-Vis Absorptionλₘₐₓ ~300–350 nmConjugated π-system

The methyl group at position 9 may enhance lipophilicity compared to non-methylated analogs, potentially improving membrane permeability in biological systems.

Synthesis and Preparation Methods

Although no direct synthesis of 9-methylindolo[2,1-b]quinazoline-6,12-dione has been documented, two established methodologies for analogous indoloquinazolines provide plausible routes:

Iodine-Mediated Aerobic Cyclization

A one-pot synthesis involving α-halogenation, Kornblum oxidation, and copper-catalyzed intramolecular N-arylation has been reported for indolo[2,1-b]quinazoline-6,12-diones . For the 9-methyl derivative, this method could theoretically employ 2-bromo-9-methylacetophenone and anthranilamide precursors. The reaction proceeds via:

  • Iodination: α-Bromo ketone → α-iodo ketone.

  • Oxidation: Kornblum oxidation to generate an aldehyde intermediate.

  • Condensation: Reaction with anthranilamide to form a Schiff base.

  • Aromatization and Cyclization: Copper-catalyzed intramolecular coupling under aerobic conditions .

This method achieves yields of 60–75% for analogs, though the methyl substitution’s impact on reactivity remains untested .

Visible Light-Induced Radical Coupling

A photochemical approach utilizing potassium benzyl trifluoroborates and isatins under blue LED light has been demonstrated for synthesizing 6-benzyl-6-hydroxyindoloquinazolinones . Adapting this method for 9-methylindoloquinazoline-6,12-dione would require substituting isatin with a 9-methyl-isatin derivative. The mechanism involves:

  • Radical Generation: Benzyl radicals from trifluoroborates.

  • Cross-Coupling: Radical-radical coupling with isatin-derived intermediates.

  • Cyclization: Formation of the quinazoline core via C–N bond formation .

Applications in Medicinal Chemistry

The structural versatility of indoloquinazolines makes them attractive for drug discovery:

  • Lead Optimization: Methyl groups improve pharmacokinetic profiles by reducing cytochrome P450-mediated metabolism.

  • Combination Therapies: Synergistic effects with existing antibiotics (e.g., rifampicin) have been observed for analogs.

  • Targeted Delivery: Functionalization at position 9 could enable conjugation to nanoparticle carriers for enhanced tumor targeting.

Future Research Directions

Critical gaps remain in understanding 9-methylindolo[2,1-b]quinazoline-6,12-dione:

  • Synthetic Feasibility: Optimizing routes for high-yield, scalable production.

  • Mechanistic Studies: Elucidating its interactions with biological targets (e.g., proteomics, crystallography).

  • Preclinical Evaluation: Assessing toxicity, bioavailability, and efficacy in animal models.

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